Ethiprole

Description

Properties

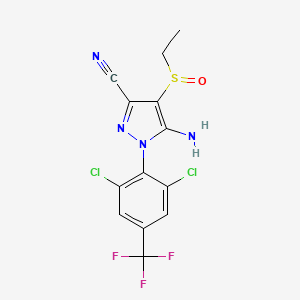

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylsulfinylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2F3N4OS/c1-2-24(23)11-9(5-19)21-22(12(11)20)10-7(14)3-6(4-8(10)15)13(16,17)18/h3-4H,2,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNELVJVBIYMIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)C1=C(N(N=C1C#N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2F3N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058003 | |

| Record name | Ethiprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181587-01-9 | |

| Record name | Ethiprole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181587-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethiprole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181587019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethiprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHIPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5527E53JNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethiprole: A Technical Guide to its Chemistry, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Core Registry Information

Ethiprole, a phenylpyrazole insecticide, is chemically known as 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile.[1] It is registered under the CAS number 181587-01-9 .[2][3][4] This compound is utilized for the control of a broad spectrum of chewing and sucking insects in various agricultural settings.[5]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 181587-01-9 | [2][3][4] |

| Molecular Formula | C₁₃H₉Cl₂F₃N₄OS | [2][4][6] |

| Molecular Weight | 397.20 g/mol | [2][7] |

| IUPAC Name | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile | [1] |

| InChI | 1S/C13H9Cl2F3N4OS/c1-2-24(23)11-9(5-19)21-22(12(11)20)10-7(14)3-6(4-8(10)15)13(16,17)18/h3-4H,2,20H2,1H3 | [4] |

| InChIKey | FNELVJVBIYMIMC-UHFFFAOYSA-N | [4] |

| SMILES | CCS(=O)C1=C(N)N(N=C1C#N)C2=C(Cl)C=C(C=C2Cl)C(F)(F)F)Cl | [6] |

| EC Number | 446-630-3 | [6][7] |

Synthesis and Manufacturing

The synthesis of this compound involves a multi-step chemical process. While several routes have been developed, a common pathway begins with the formation of a substituted pyrazole (B372694) ring, followed by the introduction of the ethylsulfinyl group.

General Synthesis Workflow

A general reaction scheme for the synthesis of this compound involves the oxidation of an ethylthio precursor.[1]

Experimental Protocol: Synthesis from Ethylthio Precursor

The following protocol is a representative example of the final oxidation step in this compound synthesis:

-

Reaction Setup: A solution of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylthio-1H-pyrazole-3-carbonitrile (0.5 mmol) in dichloromethane (B109758) (2.5 mL) is prepared and stirred at a temperature of 283–285 K.[1]

-

Addition of Oxidizing Agent: Trifluoroacetic acid (0.5 mL) is added to the solution. Subsequently, 30% (w/w) hydrogen peroxide (0.1 mL) is added dropwise over 20 minutes, while maintaining the temperature at 283–285 K.[1]

-

Reaction Maintenance: The reaction mixture is maintained at the same temperature for an additional 3 hours.[1]

-

Quenching: Dichloromethane (5 mL) is added, followed by sodium hydrogen sulfite (B76179) to quench any unreacted hydrogen peroxide. This mixture is kept below 288 K for 20 minutes.[1]

-

Extraction and Purification: Water (10 mL) is added, and the product is extracted with dichloromethane. The organic phase is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica (B1680970) gel.[1]

Mode of Action: GABA-Gated Chloride Channel Antagonism

This compound exerts its insecticidal effect by acting as a non-competitive antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system.[8][9] By blocking the chloride ion influx into neurons, this compound disrupts normal nerve function, leading to hyperexcitation and eventual death of the insect.

Metabolism and Environmental Fate

The biotransformation and degradation of this compound have been studied in various systems, including rats and in different environmental compartments like soil and water. The primary metabolic pathways involve oxidation, reduction, and hydrolysis.

Metabolic Pathways in Rats

In rats, this compound undergoes several key metabolic transformations:

-

Oxidation: The sulfoxide (B87167) group is oxidized to a sulfone.

-

Reduction: The sulfoxide group is reduced to a sulfide.

-

Hydrolysis: The nitrile group is hydrolyzed to an amide.[4][10]

These initial transformations are often followed by further reactions, including conjugation.[4]

Environmental Degradation

In the environment, this compound degradation is influenced by factors such as pH, light, and microbial activity. Photodegradation is a significant pathway for its breakdown in aquatic environments.[11][12]

Quantitative Data on Environmental Fate

| Parameter | Condition | Value | Reference |

| Half-life in Silt Loam Soil | 25±1℃, dark | 71 days | [10] |

| Half-life in Sandy Loam Soil | 25±1℃, dark | 30 days | [10] |

| Half-life in Flooded Soil | 20±1℃, anaerobic | 11.2 days | [10] |

| Hydrolysis Half-life | pH 9.0 buffer, 25±1℃, dark | 121 days | [10] |

| Photodegradation Half-life | Natural sunlight (35°N, spring) | 1.3 days | [10] |

The degradation of this compound can lead to the formation of several transformation products, some of which may have their own toxicological profiles.[3] For instance, the degradation product M401 has been found to be more toxic to Daphnia magna than the parent compound.[3]

Toxicological Profile

The acute toxicity of this compound varies among different organisms. The following table summarizes some key toxicological data for this compound and one of its metabolites.

| Organism | Compound | Endpoint | Value | Reference |

| Daphnia magna | This compound | 48h EC₅₀ | Not specified in provided text | |

| Daphnia magna | Metabolite M401 | 48h EC₅₀ | More toxic than this compound | [3] |

| Chlorella pyrenoidosa | This compound Sulfide | 96h EC₅₀ | 7 times lower than this compound | [13] |

It is noteworthy that enantioselective toxicity has been observed, with the R-enantiomer of this compound being more toxic than the S-enantiomer to Chlorella pyrenoidosa.[13]

References

- 1. Crystal structure of the insecticide this compound (C13H9Cl2F3N4OS): a case study of whole-molecule configurational disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104557713B - High-purity this compound preparation method - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. apps.who.int [apps.who.int]

- 5. Efficacy of this compound applied alone and in combination with conventional insecticides for protection of stored wheat and stored corn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN101168529B - Fipronil, this compound and synthesizing method for derivative thereof - Google Patents [patents.google.com]

- 8. This compound (Ref: RPA 107382) [sitem.herts.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. fsc.go.jp [fsc.go.jp]

- 11. Photodegradation of the phenylpyrazole insecticide this compound in aquatic environments and a comparison with fipronil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ethiprole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethiprole is a broad-spectrum, non-systemic insecticide belonging to the phenylpyrazole (or fiprole) class of chemicals.[1] Discovered in 1994, it is utilized in agriculture to control a wide variety of chewing and sucking insects, including plant hoppers, thrips, aphids, and weevils, in crops such as rice, cotton, and sugarcane.[2][3][4] Its efficacy stems from a specific mode of action that targets the central nervous system of insects.[1] This guide provides a detailed examination of the chemical structure, stereochemistry, physicochemical properties, and relevant experimental protocols associated with this compound.

Chemical Identity and Structure

This compound is chemically defined by a substituted pyrazole (B372694) ring linked to a dichlorinated and trifluoromethylated phenyl group.[5] The core structure is essential for its insecticidal activity.

-

IUPAC Name : 5-amino-1-(2,6-dichloro-α,α,α-trifluoro-p-tolyl)-4-ethylsulfinylpyrazole-3-carbonitrile[2]

-

CAS Name : 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile[2]

-

CAS Number : 181587-01-9[6]

-

Molecular Formula : C₁₃H₉Cl₂F₃N₄OS[6]

-

Molecular Weight : 397.20 g/mol [6]

The molecule consists of a central pyrazole ring with five substituents:

-

An amino group (-NH₂) at the 5-position.

-

A 2,6-dichloro-4-(trifluoromethyl)phenyl group attached to the nitrogen at the 1-position.[5]

-

An ethylsulfinyl group (-S(O)CH₂CH₃) at the 4-position.[5]

-

A carbonitrile group (-C≡N) at the 3-position.[5]

-

The phenylpyrazole backbone is crucial for its insecticidal properties.[5]

Stereochemistry

A critical feature of the this compound molecule is the presence of a chiral center, which gives rise to stereoisomerism.[7]

-

Chiral Center : The sulfur atom of the ethylsulfinyl group is a stereogenic center.[5][7][8] It is bonded to four different groups: the pyrazole ring, an ethyl group, an oxygen atom, and a lone pair of electrons, resulting in a trigonal-pyramidal geometry.[5][7]

-

Enantiomers : This chirality results in two non-superimposable mirror images, known as enantiomers: (R)-ethiprole and (S)-ethiprole.[7]

-

Commercial Formulation : this compound is commercially produced and used as a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers.[7][9][10]

Enantioselective studies have shown that the two enantiomers can exhibit different degradation rates in the environment. For instance, in soil, (R)-(+)-ethiprole has been observed to degrade faster than (S)-(-)-ethiprole.[11]

Physicochemical and Toxicological Properties

The physical, chemical, and toxicological characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White to Off-White Solid | [12] |

| Decomposition Point | ~164.5 - 174 °C | [13] |

| Boiling Point (Predicted) | 563.5 ± 50.0 °C | [13] |

| Density (Predicted) | 1.69 ± 0.1 g/cm³ | [13] |

| Water Solubility | 9.2 mg/L (at 20 °C) | [13] |

| LogP (Octanol-Water Partition) | 2.9 (at 20 °C) | [13] |

| Vapor Pressure | 0 Pa (at 25 °C) | [13] |

| Stability | Stable to hydrolysis at pH 4, 5, and 7. Gradually hydrolyzes at pH 9. Light sensitive. | [2][12] |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Reference(s) |

| Oral LD₅₀ | > 7080 mg/kg bw | Rat | [1] |

| Topical LD₅₀ | 0.50 ± 0.03 µg/g | Housefly | [13] |

| Chronic NOAEL | 1.2 mg/kg bw/day | Rat (male) | [2] |

| Chronic NOAEL | 1.5 mg/kg bw/day | Rat (female) | [2] |

| ADI (Acceptable Daily Intake) | 0.005 mg/kg bw/day | Human (settled) | [2] |

Mode of Action: GABA Receptor Antagonism

This compound exerts its insecticidal effect by acting as a non-competitive antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect central nervous system.[1][3][14]

-

GABAergic Synapse : In a healthy insect neuron, the neurotransmitter GABA binds to its receptor (GABAR), opening a chloride ion (Cl⁻) channel.

-

Inhibition : The influx of Cl⁻ ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve impulses.

-

This compound's Action : this compound binds to a site within the chloride channel of the GABA receptor, physically blocking the channel. This prevents the influx of Cl⁻ ions, even when GABA is bound to the receptor.

-

Result : The blockage of the inhibitory signal leads to hyperexcitation of the central nervous system, resulting in convulsions, paralysis, and ultimately the death of the insect.[4]

This mechanism of action provides high insect specificity with lower mammalian toxicity.[3]

Experimental Protocols

Synthesis of this compound via Oxidation

A common method for synthesizing this compound involves the controlled oxidation of its thioether precursor.[5][7][15] The following is a generalized protocol based on published methods.

Objective : To synthesize this compound by oxidizing 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylthio-1H-pyrazole-3-carbonitrile.

Materials :

-

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylthio-1H-pyrazole-3-carbonitrile (precursor)

-

Dichloromethane (B109758) (CH₂Cl₂) (solvent)

-

Trifluoroacetic acid (catalyst)

-

30% Hydrogen peroxide (H₂O₂) (oxidizing agent)

-

Sodium hydrogen sulfite (B76179) (quenching agent)

-

Stirred reaction vessel with temperature control

-

Standard laboratory glassware

Procedure :

-

Dissolve the precursor (e.g., 0.5 mmol) in dichloromethane (e.g., 2.5 mL) in a reaction vessel.

-

Cool the stirred solution to 283–285 K (10–12 °C).

-

Add trifluoroacetic acid (e.g., 0.5 mL) to the solution.

-

Slowly add hydrogen peroxide (e.g., 0.1 mL) dropwise over approximately 20 minutes, ensuring the temperature is maintained at 283–285 K.

-

Continue stirring the reaction mixture at this temperature for an additional 3 hours to allow the oxidation to complete.

-

Dilute the mixture with additional dichloromethane (e.g., 5 mL).

-

Quench any unreacted hydrogen peroxide by adding sodium hydrogen sulfite. Maintain the temperature below 288 K (15 °C) for 20 minutes.

-

Proceed with standard workup and purification steps (e.g., extraction, crystallization) to isolate the final this compound product.

Analytical Determination by HPLC

The concentration of this compound in technical materials or formulations can be determined using High-Performance Liquid Chromatography (HPLC) with a UV detector.[16]

Objective : To quantify this compound using an internal standard method.

Instrumentation & Parameters :

-

Instrument : HPLC with UV detector[16]

-

Column : C-18, 5 µm particle size, 25 cm length, 4.6 mm i.d.[16]

-

Mobile Phase : Acetonitrile : Water (80:20 v/v)[16]

-

Flow Rate : (Typical) 1.0 mL/min

-

Detector Wavelength : (Typical) 280 nm

-

Internal Standard : Acenaphthene[16]

Procedure :

-

Internal Standard (IS) Solution Preparation : Accurately weigh ~0.1 g of acenaphthene (B1664957) into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.[16]

-

This compound Standard Solution Preparation : Accurately weigh ~0.2 g of an this compound analytical standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.[16]

-

Working Standard Preparation : Pipette 10 mL of the this compound standard solution and 10 mL of the IS solution into a new 100 mL volumetric flask. Dilute to the mark with acetonitrile.[16]

-

Sample Preparation : Prepare the test sample in a similar manner to the standard solution, ensuring the final concentration is within the calibration range and contains the internal standard at the same concentration as the working standard.

-

Analysis : Inject equal volumes of the working standard and sample solutions into the HPLC system.

-

Calculation : Determine the this compound content by comparing the peak area ratio of this compound to the internal standard in the sample with that of the standard.

Enantioselective Analysis

To separate and quantify the individual enantiomers of this compound, a chiral HPLC method is required.

Objective : To resolve (R)- and (S)-ethiprole enantiomers from a sample.

Instrumentation & Parameters :

-

Instrument : HPLC with a tandem mass spectrometry (MS/MS) or circular dichroism (CD) detector.[17]

-

Chiral Column : A cellulose-based chiral stationary phase, such as a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) column (e.g., Lux Cellulose-2).[17]

-

Mobile Phase : Methanol : Water (60:40 v/v) has been shown to be effective.[17]

Procedure :

-

Sample Extraction : Extract this compound residues from the sample matrix (e.g., rice, soil) using a suitable solvent like acetonitrile.[17]

-

Cleanup : Clean the extract using a solid-phase extraction (SPE) column (e.g., NH₂ column) to remove interfering matrix components.[17]

-

Chromatography : Inject the cleaned extract into the chiral HPLC system. The chiral stationary phase will interact differently with the (R) and (S) enantiomers, causing them to elute at different retention times.

-

Detection & Quantification : Detect and quantify the separated enantiomers using a sensitive detector like an MS/MS. This allows for the determination of the enantiomeric fraction (EF) or enantiomeric excess (ee) in the sample.

Conclusion

This compound's effectiveness as an insecticide is a direct result of its unique chemical structure and specific interaction with the insect nervous system. The phenylpyrazole core, combined with its specific substituents, facilitates high-affinity binding to the GABA-gated chloride channel. Furthermore, its stereochemistry, arising from the chiral sulfur center, introduces a layer of complexity relevant to its environmental fate and biological activity. The analytical and synthetic protocols detailed herein provide a foundation for further research and development in the fields of agrochemicals and neurotoxicology. This guide serves as a comprehensive technical resource for professionals engaged in the study and application of complex organic molecules like this compound.

References

- 1. apps.who.int [apps.who.int]

- 2. fsc.go.jp [fsc.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Crystal structure of the insecticide this compound (C13H9Cl2F3N4OS): a case study of whole-molecule configurational disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound (Ref: RPA 107382) [sitem.herts.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Enantioseparation and determination of the chiral phenylpyrazole insecticide this compound in agricultural and environmental samples and its enantioselective degradation in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - SRIRAMCHEM [sriramchem.com]

- 13. This compound | 181587-01-9 [chemicalbook.com]

- 14. irac-online.org [irac-online.org]

- 15. CN104370818A - Process for preparing high-purity this compound through oxidation method - Google Patents [patents.google.com]

- 16. ppqs.gov.in [ppqs.gov.in]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Ethiprole and its Chemical Precursors

For Researchers, Scientists, and Drug Development Professionals

Ethiprole, a phenylpyrazole insecticide, is a significant compound in crop protection, acting as a potent antagonist of the GABA-gated chloride channel in insects.[1][2] This technical guide provides a detailed overview of the synthesis of this compound, focusing on its key chemical precursors and the methodologies for its preparation. The information is compiled from various scientific and patent literature sources to offer a comprehensive resource for professionals in the field.

Core Chemical Precursors

The synthesis of this compound hinges on the construction of a substituted pyrazole (B372694) ring, which serves as the central scaffold of the molecule. The primary precursor is 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile .[3][4][5] This intermediate, often referred to as the "pyrazole ring," is crucial for the subsequent introduction of the ethylsulfinyl group at the 4-position.

The synthesis of this key pyrazole intermediate typically starts from 2,6-dichloro-4-trifluoromethylaniline .[4][6][7]

Synthesis of the Key Pyrazole Intermediate

The formation of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile from 2,6-dichloro-4-trifluoromethylaniline involves a two-step process: diazotization followed by a cyclization reaction with a suitable C3 synthon.[4][6]

Experimental Protocol: Synthesis of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile

This protocol is a synthesized representation of methods described in the literature.[7][8][9]

Step 1: Diazotization of 2,6-dichloro-4-trifluoromethylaniline

-

To a suitable reactor, add 2,6-dichloro-4-trifluoromethylaniline and an acidic solution (e.g., a mixture of sulfuric acid and hydrochloric acid).[9]

-

Cool the mixture to a temperature between 15°C and 20°C.[8][9]

-

Slowly add a solution of sodium nitrite (B80452) in water to the stirred mixture over a period of approximately 3 hours, maintaining the temperature within the specified range.[8][9]

-

Continue stirring for an additional hour to ensure the completion of the diazotization reaction.[8]

Step 2: Cyclization Reaction

-

In a separate vessel, prepare a solution of ethyl 2,3-dicyanopropionate in an organic solvent.[4][6]

-

Add the previously prepared diazonium salt solution to the ethyl 2,3-dicyanopropionate solution under controlled temperature conditions, typically below 20°C.[8]

-

Introduce a weak base, such as an ammonia (B1221849) solution, to facilitate the cyclization reaction.[7][8]

-

After the reaction is complete, the product is typically extracted with an organic solvent like toluene.[8][9]

-

The organic phase is then washed, and the product is precipitated, filtered, and dried.

This process can yield the desired pyrazole intermediate with a purity of up to 99.0% and a yield of around 80%.[8][9]

Synthesis of this compound from the Pyrazole Intermediate

There are several routes to synthesize this compound from the pyrazole intermediate, primarily differing in how the ethylsulfinyl group is introduced and formed.[3][4]

Route 1: Introduction of an Ethylthio Group Followed by Oxidation

This is a common and well-documented method.[10][11]

Step 1: Synthesis of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylthio-1H-pyrazole-3-carbonitrile

This step involves the reaction of the pyrazole intermediate with a reagent that can introduce an ethylthio (-SEt) group.

Step 2: Oxidation to this compound

The thioether intermediate is then oxidized to the corresponding sulfoxide (B87167) (this compound).

Experimental Protocol: Oxidation of the Thioether Precursor to this compound

This protocol is based on the method described by T. J. Henley et al. (2022).[11]

-

Dissolve 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylthio-1H-pyrazole-3-carbonitrile (0.19 g, 0.5 mmol) in dichloromethane (B109758) (2.5 mL) and cool the solution to 283–285 K.[11]

-

Add trifluoroacetic acid (0.5 mL) to the stirred solution.[11]

-

Add hydrogen peroxide (0.1 mL of 30% w/w) dropwise over 20 minutes, ensuring the temperature is maintained at 283–285 K.[11]

-

Stir the mixture at this temperature for a further 3 hours.[11]

-

Dilute the reaction mixture with dichloromethane (5 mL).[11]

-

Quench any remaining hydrogen peroxide by adding sodium hydrogen sulfite (B76179) and maintain the temperature below 288 K for 20 minutes.[11]

-

The product can then be isolated and purified using standard laboratory techniques.

Route 2: One-Step Synthesis with a Sulfinyl Substituent

This route involves the direct reaction of the pyrazole intermediate with a reagent that already contains the ethylsulfinyl group, such as ethylsulfinyl chloride.[3][4]

Quantitative Data Summary

| Product/Intermediate | Purity | Yield | Reference(s) |

| 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile | up to 99.5% | ~83% | [3][7] |

| This compound (from pyrazole ring and trifluoromethyl thionyl chloride) | 98-99% | - | [3] |

| 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole (from hydrazone) | 98% | 97% | [8] |

Visualizing the Synthesis

To better illustrate the chemical transformations, the following diagrams outline the key synthesis pathways.

Caption: Overall synthesis pathway of this compound from 2,6-dichloro-4-trifluoromethylaniline.

Caption: Experimental workflow for the two-stage synthesis of this compound.

References

- 1. This compound (Ref: RPA 107382) [sitem.herts.ac.uk]

- 2. apps.who.int [apps.who.int]

- 3. CN104557713B - High-purity this compound preparation method - Google Patents [patents.google.com]

- 4. CN104557713A - Preparation method of high-purity fipronil - Google Patents [patents.google.com]

- 5. sfdchem.com [sfdchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103396366B - The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles - Google Patents [patents.google.com]

- 8. 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole synthesis - chemicalbook [chemicalbook.com]

- 9. 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | 120068-79-3 [chemicalbook.com]

- 10. CN101168529A - Synthetic method of fipronil, this compound and derivatives thereof - Google Patents [patents.google.com]

- 11. Crystal structure of the insecticide this compound (C13H9Cl2F3N4OS): a case study of whole-molecule configurational disorder - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethiprole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethiprole, a member of the phenylpyrazole class of insecticides, is a potent agent against a broad spectrum of chewing and sucking insects. Its efficacy is rooted in its specific interaction with the central nervous system of insects, primarily by blocking γ-aminobutyric acid (GABA)-gated chloride channels. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to serve as a crucial resource for researchers, scientists, and professionals involved in drug development and pesticide research. The document details its fundamental chemical identity, physicochemical properties with quantitative data presented in structured tables, and outlines the standardized experimental protocols for their determination. Furthermore, this guide includes visualizations of the synthesis workflow and its molecular mechanism of action to facilitate a deeper understanding of its chemical and biological characteristics.

Chemical Identity

This compound is a synthetic organic compound characterized by a central pyrazole (B372694) ring with multiple substitutions that contribute to its insecticidal activity and physicochemical properties.

| Identifier | Value |

| IUPAC Name | 5-amino-1-(2,6-dichloro-α,α,α-trifluoro-p-tolyl)-4-ethylsulfinylpyrazole-3-carbonitrile |

| CAS Number | 181587-01-9 |

| Molecular Formula | C₁₃H₉Cl₂F₃N₄OS[1] |

| Molecular Weight | 397.20 g/mol [1] |

| Canonical SMILES | CCS(=O)C1=C(N(N=C1C#N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N[1] |

| InChI Key | FNELVJVBIYMIMC-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for understanding its environmental fate, bioavailability, and formulation development. The following tables summarize the key quantitative data available for this compound.

Table 2.1: General Physical and Chemical Properties

| Property | Value |

| Physical State | White to off-white solid |

| Melting Point | Decomposes at approximately 164.5 °C. No melting point is observed before decomposition. |

| Boiling Point | 563.5 ± 50.0 °C (Predicted)[2] |

| Density | 1.69 ± 0.1 g/cm³ (Predicted)[2] |

| Vapor Pressure | 9.1 x 10⁻⁸ Pa at 25 °C |

| Henry's Law Constant | 2.5 x 10⁵ mol/(m³·Pa) (Value from a database, experimental verification is recommended) |

| pKa | -3.91 ± 0.20 (Predicted)[2] |

Table 2.2: Solubility Data

| Solvent | Solubility | Temperature |

| Water | 9.2 mg/L | 20 °C[2] |

| Acetone | 90.7 g/L | 20 °C |

| Acetonitrile | 24.5 g/L | 20 °C |

| Dichloromethane | 19.9 g/L | 20 °C |

| Ethyl Acetate | 24.0 g/L; Slightly Soluble[2] | 20 °C |

| n-Heptane | 0.004 g/L | 20 °C |

| Toluene | 1.0 g/L | 20 °C |

| Methanol | 47.2 g/L | 20 °C |

| n-Octanol | 2.4 g/L | 20 °C |

| Chloroform | Slightly Soluble[2] | Not Specified |

Table 2.3: Partition and Adsorption Coefficients

| Coefficient | Value |

| Octanol-Water Partition Coefficient (log P) | 2.9 at 20 °C |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and quantification of this compound.

-

UV-Visible (UV-Vis) Spectroscopy: this compound exhibits UV absorption maxima at 292.5 nm (molar absorption coefficient: 3,641 L/mol·cm) and 295.0 nm (molar absorption coefficient: 2,880 L/mol·cm) in methanol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR spectra are not publicly available. Analysis of such spectra would provide precise information on the chemical environment of each proton and carbon atom in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry, particularly in conjunction with liquid chromatography (LC-MS/MS), is a key analytical technique for the detection and quantification of this compound and its metabolites in various matrices.[3][4]

Experimental Protocols

The determination of the physicochemical properties of pesticides like this compound follows standardized and internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Water Solubility (OECD 105)

The water solubility of this compound is determined using the Column Elution Method for substances with solubility below 10 g/L.

-

Principle: A micro-column is packed with an inert carrier material coated with an excess of the test substance. Water is then passed through the column at a slow, constant rate. The concentration of this compound in the eluate is measured over time until a plateau is reached, which represents the water solubility.

-

Methodology:

-

Preparation of the Column: A suitable amount of inert carrier (e.g., glass beads or silica (B1680970) gel) is coated with a solution of this compound in a volatile solvent. The solvent is then evaporated, leaving a thin layer of the test substance on the carrier. The coated carrier is packed into a micro-column.

-

Elution: Water is pumped through the column at a constant, low flow rate to ensure equilibrium is reached. The temperature is maintained at 20 ± 0.5 °C.

-

Analysis: Fractions of the eluate are collected at regular intervals. The concentration of this compound in each fraction is determined by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Determination of Solubility: A graph of concentration versus time (or volume) is plotted. The plateau of this curve indicates the saturation concentration, which is the water solubility of this compound.

-

Octanol-Water Partition Coefficient (log P) (OECD 107/117)

The Shake Flask Method (OECD 107) is suitable for determining the log P of this compound, which is within the applicable range of -2 to 4.

-

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water.

-

Methodology:

-

Preparation: A solution of this compound is prepared in either n-octanol or water. This solution is then added to a vessel containing a known volume of both n-octanol and water, pre-saturated with each other.

-

Equilibration: The vessel is shaken vigorously to ensure thorough mixing of the two phases and to allow the this compound to partition between them until equilibrium is reached. The mixture is then centrifuged to achieve a clear separation of the two phases.

-

Analysis: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm to the base 10 of this value gives the log P.

-

Alternatively, the HPLC Method (OECD 117) can be used, which correlates the retention time of the substance on a reverse-phase HPLC column with the known log P values of reference compounds.

Vapor Pressure (OECD 104)

For a compound with low vapor pressure like this compound, the Effusion Method (Knudsen Effusion) is a suitable technique.

-

Principle: The rate of mass loss of a substance effusing through a small orifice into a vacuum is measured at a constant temperature. The vapor pressure can be calculated from this rate of mass loss.

-

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound is placed in a Knudsen cell, which is a small container with a very small orifice of known area.

-

Measurement: The cell is placed in a vacuum chamber and heated to a constant temperature. The mass loss of the sample over time is measured using a sensitive microbalance.

-

Calculation: The vapor pressure is calculated using the Knudsen equation, which relates the rate of mass loss, the area of the orifice, the molecular weight of the substance, and the temperature.

-

Signaling Pathway and Experimental Workflows

Mechanism of Action: GABA-Gated Chloride Channel Blockage

This compound, like other phenylpyrazole insecticides, exerts its neurotoxic effect by acting as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor, which is a ligand-gated chloride ion channel.

Caption: Signaling pathway of this compound's action on the GABA-A receptor.

In the insect's central nervous system, GABA is the primary inhibitory neurotransmitter. When GABA binds to its receptor on the postsynaptic membrane, it opens a chloride ion channel, leading to an influx of chloride ions. This influx causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus inhibiting nerve transmission. This compound binds to a site within the chloride channel of the GABA receptor, distinct from the GABA binding site.[5][6] This binding physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor. The consequence is a failure of nerve signal inhibition, leading to hyperexcitation of the central nervous system, convulsions, and ultimately, the death of the insect.

General Synthesis Workflow

The synthesis of this compound involves a multi-step process, a generalized workflow for which is outlined below. This is a simplified representation based on common synthetic routes described in the literature.[7][8]

Caption: A generalized workflow for the synthesis of this compound.

The synthesis generally begins with a substituted phenylpyrazole. A key step is the introduction of the ethylthio group at the 4-position of the pyrazole ring, forming a thioether intermediate. This intermediate is then subjected to a controlled oxidation reaction to convert the thioether to the corresponding ethylsulfinyl group, yielding the final this compound product.

Analytical Workflow for Residue Analysis

The determination of this compound residues in environmental and agricultural samples typically employs a workflow based on QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.[4]

Caption: Typical analytical workflow for this compound residue determination.

This workflow allows for the efficient extraction and cleanup of this compound from complex matrices, followed by highly sensitive and selective detection and quantification using tandem mass spectrometry.

References

- 1. This compound (Ref: RPA 107382) [sitem.herts.ac.uk]

- 2. This compound | 181587-01-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Dissipation, residue distribution, and risk assessment of this compound and its metabolites in rice under various open field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Fipronil modulation of gamma-aminobutyric acid(A) receptors in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN104557713B - High-purity this compound preparation method - Google Patents [patents.google.com]

- 8. journals.iucr.org [journals.iucr.org]

Ethiprole molecular formula and molecular weight

Ethiprole is a phenylpyrazole insecticide effective against a broad spectrum of chewing and sucking insects. This technical guide provides an in-depth overview of its chemical properties, mechanism of action, metabolic pathways, and analytical methodologies, tailored for researchers, scientists, and drug development professionals.

Core Molecular and Physicochemical Properties

This compound, with the IUPAC name 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile, is a key active ingredient in various insecticide formulations. Its fundamental molecular and physical characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C13H9Cl2F3N4OS | [1][2][3] |

| Molecular Weight | 397.20 g/mol | [1][2][3] |

| CAS Number | 181587-01-9 | [1][2] |

| Appearance | White crystalline solid | |

| Melting Point | Decomposes at 164.5 °C without melting | |

| Solubility | Varies by solvent |

Mechanism of Action: GABA-Gated Chloride Channel Blockade

This compound's insecticidal activity stems from its role as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor, a crucial component of the insect central nervous system.[2][4][5][6] By blocking the GABA-gated chloride channel, this compound prevents the influx of chloride ions into neurons. This disruption of normal neuronal function leads to hyperexcitation, paralysis, and ultimately, the death of the insect.[4][6]

The following diagram illustrates the inhibitory action of this compound on the GABA receptor.

Metabolic Pathways

The biotransformation of this compound has been studied in various organisms and environmental matrices. The primary metabolic reactions involve oxidation and reduction of the ethylsulfinyl group.

In Plants and Soil: In plants such as rice and cotton, as well as in soil, the main metabolic pathway is the oxidation of the sulfoxide (B87167) group to form this compound-sulfone.[3] Another key metabolite is this compound-amide, formed through the hydrolysis of the carbonitrile group.[3]

In Animals: In rats, the metabolism of this compound is more complex. Major pathways include:

-

Oxidation of the sulfoxide to a sulfone.

-

Reduction of the sulfoxide group.

The metabolic fate of this compound is depicted in the following pathway diagram.

Toxicological Profile

The toxicity of this compound has been evaluated in various studies. A summary of key toxicological data is presented below.

| Study Type | Species | NOAEL (No-Observed-Adverse-Effect Level) | Reference |

| Developmental Toxicity | Rat | 3 mg/kg bw/day (dams), 10 mg/kg bw/day (fetuses) | [3] |

| Developmental Toxicity | Rabbit | 0.5 mg/kg bw/day (dams and fetuses) | [3] |

| 28-day Toxicity | Rat | 9.3 mg/kg bw/day | [5] |

This compound has not been found to be mutagenic in bacterial assays or to induce chromosomal aberrations in cultured human peripheral blood lymphocytes.[3]

Experimental Protocols: Analysis of this compound Residues

The quantification of this compound and its metabolites in various matrices is crucial for regulatory and research purposes. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Principle: this compound content is determined by HPLC with a UV detector using an internal standard for accurate quantification.[7]

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) system

-

UV detector

-

C18 column (5 µm particle size)[7]

Reagents:

-

Acetonitrile (HPLC grade)

-

Internal Standard (e.g., Acenaphthene)

-

This compound analytical standard

Procedure:

-

Preparation of Internal Standard Solution: Accurately weigh 0.1 g of Acenaphthene into a 100 ml volumetric flask. Dissolve and make up to the mark with acetonitrile.[7]

-

Preparation of Standard Solution: Accurately weigh 0.2 g of this compound into a 100 ml volumetric flask. Dissolve and make up the volume with acetonitrile. Shake to homogenize.[7]

-

Preparation of Calibration Standard: Pipette 10 ml of the standard solution into another 100 ml volumetric flask. Add 10 ml of the internal standard solution and make up to the mark with acetonitrile.[7]

-

Sample Preparation: Extract this compound residues from the sample matrix using an appropriate solvent (e.g., acetonitrile). The extract may require a clean-up step, such as solid-phase extraction (SPE) with a Florisil column, to remove interfering substances.[8][9]

-

HPLC Analysis: Inject the prepared standard and sample solutions into the HPLC system.

-

Quantification: Identify and quantify the this compound peak based on its retention time relative to the internal standard.

The following workflow diagram outlines the analytical process.

Resistance to this compound

Resistance to this compound has been observed in some insect populations. A key mechanism of resistance is a target-site mutation in the GABA receptor's Rdl (resistance to dieldrin) gene. Specifically, the A301S mutation has been linked to reduced efficacy of this compound.[10][11][12] Monitoring for the presence of this mutation in pest populations is important for effective resistance management strategies.

References

- 1. Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: this compound compared with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. irac-online.org [irac-online.org]

- 3. fsc.go.jp [fsc.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. apps.who.int [apps.who.int]

- 6. m.youtube.com [m.youtube.com]

- 7. ppqs.gov.in [ppqs.gov.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Frequency and Spread of a GABA-Gated Chloride Channel Target-Site Mutation and Its Impact on the Efficacy of this compound Against Neotropical Brown Stink Bug, Euschistus heros (Hemiptera: Pentatomidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

The Discovery and Developmental History of Ethiprole: A Technical Guide

Introduction

Ethiprole is a broad-spectrum, non-systemic insecticide belonging to the phenylpyrazole chemical class. Discovered in 1994 by Rhône-Poulenc Agrochemicals, now part of Bayer CropScience, it has become a significant tool in integrated pest management (IPM) programs for a variety of crops worldwide.[1][2] This technical guide provides an in-depth overview of the discovery, developmental history, mode of action, and key experimental data related to this compound.

Discovery and Developmental Timeline

This compound was developed as an alternative to existing insecticides, offering a different mode of action to combat growing resistance issues. Its development followed a structured path from initial discovery to commercialization.

dot

Caption: Developmental timeline of this compound insecticide.

Physicochemical Properties

This compound is a chiral molecule due to the presence of a stereocenter at the sulfur atom in the ethylsulfinyl group, resulting in two enantiomers, (R)-ethiprole and (S)-ethiprole.[3][4] Commercial formulations are typically a racemic mixture.[3][4]

| Property | Value | Reference |

| IUPAC Name | 5-amino-1-(2,6-dichloro-α,α,α-trifluoro-p-tolyl)-4-ethylsulfinylpyrazole-3-carbonitrile | [1] |

| CAS Number | 181587-01-9 | |

| Molecular Formula | C13H9Cl2F3N4OS | |

| Molecular Weight | 397.2 g/mol | |

| Decomposition Point | 164.5 °C | |

| Chirality | Chiral at the sulfur atom | [3][4] |

Chemical Synthesis

The synthesis of this compound involves the construction of the core pyrazole (B372694) ring, followed by the introduction of the various substituents. While multiple synthetic routes exist, a general pathway involves the reaction of a substituted phenylhydrazine (B124118) with a dicyano compound to form the pyrazole ring. Subsequent reactions introduce the ethylsulfinyl group at the 4-position.

One common synthetic approach involves the reaction of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole with a reagent to introduce the ethylthio group, which is then oxidized to the ethylsulfinyl group.[5][6]

Mode of Action: GABA-Gated Chloride Channel Blocker

This compound's insecticidal activity stems from its action on the insect's central nervous system.[1][7] It is a non-competitive blocker of the γ-aminobutyric acid (GABA)-gated chloride channel.[8] GABA is the principal inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

This compound binds to a site within the chloride channel of the GABA receptor, distinct from the GABA binding site. This binding allosterically inhibits the influx of chloride ions, effectively blocking the inhibitory signal.[9] The continuous firing of the neuron leads to hyperexcitation, convulsions, paralysis, and ultimately, the death of the insect.[10]

dot

Caption: Mode of action of this compound on the GABA receptor.

Insecticidal Spectrum and Efficacy

This compound is effective against a broad spectrum of chewing and sucking insect pests.[7] It is particularly effective against plant hoppers, thrips, aphids, weevils, and some species of whitefly.[10]

Table 1: Insecticidal Efficacy of this compound Against Various Pests

| Pest Species | Crop | Efficacy Metric | Value | Reference |

| Brown Planthopper (Nilaparvata lugens) | Rice | LC50 | Varies by population susceptibility | [11][12] |

| Rice Weevil (Sitophilus oryzae) | Stored Wheat | Mortality (1 week) | 100% at 7.5 and 10.0 ppm | [13] |

| Red Flour Beetle (Tribolium castaneum) | Stored Wheat | F1 Generation | No F1 adults produced | [13] |

| Maize Weevil (Sitophilus zeamais) | Stored Corn | Mortality | 77.9 - 100% | [13] |

Experimental Protocols

Radioligand Binding Assay for GABA Receptor Interaction

Objective: To determine the binding affinity of this compound to the insect GABA receptor.

Methodology:

-

Membrane Preparation: Prepare a crude membrane fraction from the heads of a susceptible insect strain (e.g., house flies or cockroaches). Homogenize the tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Binding Assay: In a microtiter plate, combine the insect membrane preparation, a radiolabeled ligand known to bind to the GABA receptor chloride channel (e.g., [3H]EBOB), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

dot

Caption: Experimental workflow for a competitive binding assay.

Field Trial Protocol for Efficacy Evaluation

Objective: To evaluate the efficacy of this compound against a target pest in a specific crop under field conditions.

Methodology:

-

Trial Design: Establish a randomized complete block design with multiple replications for each treatment. Include an untreated control and a standard insecticide for comparison.

-

Plot Establishment: Demarcate individual plots of a suitable size for the crop being tested.

-

Pest Infestation: Monitor plots for natural pest infestation or artificially infest plots to ensure a uniform pest pressure.

-

Treatment Application: Apply this compound at different rates and formulations according to the manufacturer's recommendations. Use appropriate application equipment to ensure thorough coverage.

-

Data Collection: At predetermined intervals after application, assess the pest population in each plot. This can be done by direct counting, sweep netting, or other appropriate sampling methods. Also, record crop damage ratings.

-

Yield Assessment: At harvest, measure the crop yield from each plot.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of the treatments on pest populations, crop damage, and yield.

References

- 1. fsc.go.jp [fsc.go.jp]

- 2. m.economictimes.com [m.economictimes.com]

- 3. This compound (Ref: RPA 107382) [sitem.herts.ac.uk]

- 4. Crystal structure of the insecticide this compound (C13H9Cl2F3N4OS): a case study of whole-molecule configurational disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN107963993A - A kind of preparation method of high-purity this compound - Google Patents [patents.google.com]

- 6. CN104557713B - High-purity this compound preparation method - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. The Frequency and Spread of a GABA-Gated Chloride Channel Target-Site Mutation and Its Impact on the Efficacy of this compound Against Neotropical Brown Stink Bug, Euschistus heros (Hemiptera: Pentatomidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: this compound compared with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Field‐evolved resistance to imidacloprid and this compound in populations of brown planthopper Nilaparvata lugens collected from across South and East Asia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Field-evolved resistance to imidacloprid and this compound in populations of brown planthopper Nilaparvata lugens collected from across South and East Asia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy of this compound applied alone and in combination with conventional insecticides for protection of stored wheat and stored corn - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethiprole solubility in methanol, DMSO, and other organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethiprole is a broad-spectrum insecticide belonging to the phenylpyrazole class. Its efficacy is intrinsically linked to its formulation and delivery, which are heavily dependent on its solubility characteristics in various solvents. Understanding the solubility of this compound in organic solvents such as methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO) is critical for developing stable and effective formulations, as well as for designing in vitro and in vivo studies. This technical guide provides an in-depth overview of the solubility of this compound, detailed experimental protocols for solubility determination, and a visualization of its mechanism of action. This compound acts by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption and eventual death[1][2].

This compound Solubility Data

The solubility of this compound in a range of organic solvents at 20°C is summarized in the table below. This data is crucial for selecting appropriate solvent systems for various research and development applications.

| Solvent | Solubility (g/L) at 20°C |

| Methanol | 47.2 |

| Dimethyl Sulfoxide (DMSO) | ≥ 100,000 (≥ 100 mg/mL)[3] |

| Acetone | 90.7 |

| Acetonitrile | 24.5 |

| Dichloromethane | 19.9 |

| Ethyl Acetate | 24.0 |

| n-Heptane | 0.004 |

| Toluene | 1.0 |

| n-Octanol | 2.4 |

| Chloroform | Slightly Soluble[4][5] |

| Water | 0.0092 |

Note: Data for organic solvents, unless otherwise specified, is from the this compound Human Health Risk Assessment, 2010.

Experimental Protocols: Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance and is described in OECD Guideline 105[6][7][8][9][10].

Shake-Flask Method (OECD Guideline 105)

This method is designed to determine the saturation mass concentration of a substance in a solvent at a given temperature.

1. Principle: An excess amount of the test substance (this compound) is added to a known volume of the solvent of interest (e.g., methanol, DMSO). The mixture is then agitated at a constant temperature for a sufficient period to reach equilibrium, ensuring the solvent is saturated with the solute. After equilibration, the undissolved solid is separated from the solution, and the concentration of the solute in the clear supernatant is determined by a suitable analytical method.

2. Materials and Equipment:

-

Test substance (pure this compound)

-

Solvents of interest (high purity grade)

-

Flasks with airtight stoppers

-

Constant temperature water bath or incubator with shaker

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometer)

-

Calibrated analytical balance

-

Volumetric glassware

3. Procedure:

- Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be visible to ensure saturation.

- Equilibration: Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 20°C). Agitate the flasks for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary test can be conducted to determine the time required to reach equilibrium.

- Phase Separation: After equilibration, allow the flasks to stand at the same constant temperature to let the undissolved solid settle. Subsequently, separate the saturated solution from the solid phase by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could affect the solubility.

- Analysis: Accurately dilute an aliquot of the clear, saturated solution with the appropriate solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method.

- Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizations

This compound's Mechanism of Action: GABA-Gated Chloride Channel Blockade

This compound exerts its insecticidal effect by acting as an antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel in the central nervous system of insects[1][2]. The following diagram illustrates this signaling pathway.

Caption: this compound blocks the GABA-gated chloride channel, preventing hyperpolarization and leading to neuronal hyperexcitation in insects.

Experimental Workflow: Shake-Flask Solubility Determination

The logical flow of the shake-flask method for determining this compound's solubility is depicted in the following workflow diagram.

Caption: Workflow diagram illustrating the key steps of the shake-flask method for determining the solubility of this compound.

References

- 1. The Frequency and Spread of a GABA-Gated Chloride Channel Target-Site Mutation and Its Impact on the Efficacy of this compound Against Neotropical Brown Stink Bug, Euschistus heros (Hemiptera: Pentatomidae) | MDPI [mdpi.com]

- 2. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 181587-01-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 181587-01-9 [chemicalbook.com]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]

- 7. filab.fr [filab.fr]

- 8. oecd.org [oecd.org]

- 9. Water Solubility | Scymaris [scymaris.com]

- 10. oecd.org [oecd.org]

Ethiprole IUPAC name and common synonyms

This in-depth technical guide provides a comprehensive overview of the phenylpyrazole insecticide, ethiprole. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, toxicological profile, and mechanisms of action.

Chemical Identity

-

IUPAC Name: 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile.[1]

-

Common Synonyms:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉Cl₂F₃N₄OS | [1][2][4] |

| Molecular Weight | 397.2 g/mol | [1][2][4] |

| Decomposition Point | 165.5 °C | [5] |

| Vapor Pressure | 9.1 x 10⁻⁸ Pa (at 25°C) | [5][6] |

| Water Solubility | 9.2 mg/L (at 20°C) | [2][4][5] |

| Solubility in Organic Solvents (g/L at 20°C) | Acetone: 90.7, Acetonitrile: 24.5, Dichloromethane: 19.9, Ethyl Acetate: 24.0, n-Heptane: 0.004, Toluene: 1.0, Methanol: 47.2, n-Octanol: 2.4 | [5] |

| Octanol-Water Partition Coefficient (log Kow) | 2.9 (at 20°C) | [2][4][5][6] |

| Dissociation Constant (pKa) | -3.9 | [5][6] |

Toxicological Profile

This compound exhibits a range of toxicological effects, with the liver and thyroid being primary target organs in mammals.[7] The following table presents a summary of its acute and chronic toxicity data.

| Metric | Value | Species | Reference |

| Acute Oral LD₅₀ | > 7080 mg/kg bw | Rat | [8] |

| Topical LD₅₀ (24 hr) | 0.50 ± 0.03 mg/g | Housefly | [3] |

| Acceptable Daily Intake (ADI) | 0.002 mg/kg bw/day | - | [9] |

| Acute Reference Dose (ARfD) | 0.005 mg/kg bw | - | [9] |

| Chronic Toxicity/Carcinogenicity | Thyroid and liver tumors observed in rats and mice, respectively, through non-genotoxic mechanisms. | Rat, Mouse | [10] |

| Reproductive/Developmental Toxicity | Not considered a reproductive or developmental toxicant. | - | [6] |

| Neurotoxicity | Acute NOAEL of 25 mg/kg bw based on transient behavioral and motor activity effects in rats. | Rat | [11] |

Mode of Action

This compound belongs to the phenylpyrazole class of insecticides and functions as a non-competitive blocker of the γ-aminobutyric acid (GABA)-gated chloride channel.[8][12] This action disrupts the normal functioning of the central nervous system in insects by interfering with the flow of chloride ions, leading to hyperexcitation, paralysis, and eventual death.[8]

Caption: Mode of action of this compound on the GABA-gated chloride channel.

Metabolic Pathways

This compound undergoes extensive metabolism in various organisms and environmental compartments. The primary metabolic transformations include oxidation of the sulfoxide (B87167) group to a sulfone, reduction to a sulfide, and hydrolysis of the nitrile group to an amide.[8]

References

- 1. This compound | C13H9Cl2F3N4OS | CID 9930667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 181587-01-9 [chemicalbook.com]

- 3. This compound [drugfuture.com]

- 4. 181587-01-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 8. apps.who.int [apps.who.int]

- 9. Setting of residue definitions and toxicological reference values for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fsc.go.jp [fsc.go.jp]

- 11. Setting of residue definitions and toxicological reference values for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of Ethiprole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of the phenylpyrazole insecticide, Ethiprole. The document details the crystallographic data, experimental protocols for structure determination, and a visualization of the experimental workflow, offering valuable insights for professionals in chemical research and drug development.

Introduction to this compound

This compound, with the systematic name 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethanesulfinyl-1H-pyrazole-3-carbonitrile (C₁₃H₉Cl₂F₃N₄OS), is a broad-spectrum insecticide.[1][2] As a member of the phenylpyrazole class, its mode of action involves blocking the glutamate-gated chloride channel in the central nervous system of insects.[2][3][4] The molecule is chiral due to the trigonal–pyramidal geometry at the sulfur atom of its ethanesulfinyl group, though commercial formulations are typically racemic.[1][2][5]

The crystal structure of this compound reveals a phenylpyrazole backbone with chlorine atoms at the 2- and 6-positions and a trifluoromethyl group at the 4-position of the benzene (B151609) ring.[2][6] A notable feature of the determined crystal structure is the presence of whole-molecule configurational disorder, resulting from the superposition of its enantiomers.[1][2][6][7][8][9]

Crystallographic Data

The following tables summarize the key quantitative data from the single-crystal X-ray diffraction analysis of this compound.

Table 1: Crystal Data and Structure Refinement Details [2][7]

| Parameter | Value |

| Chemical formula | C₁₃H₉Cl₂F₃N₄OS |

| Molar mass | 397.20 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.3456 (7) |

| b (Å) | 10.9876 (6) |

| c (Å) | 12.4567 (8) |

| α (°) | 90 |

| β (°) | 110.123 (3) |

| γ (°) | 90 |

| Volume (ų) | 1587.81 (16) |

| Z | 4 |

| Temperature (K) | 90 |

| Wavelength (Å) | 0.71073 |

| R-factor (R₁) | 0.056 |

| wR₂ | 0.138 |

| Goodness-of-fit (S) | 1.05 |

Table 2: Selected Hydrogen Bond Geometry (Å, °) [2]

| D—H···A | D—H | H···A | D···A | D—H···A |

| N3—H3NA···O1ⁱ | 0.85 (2) | 1.99 (2) | 2.820 (6) | 164 (3) |

| N3—H3NB···N4ⁱⁱ | 0.85 (2) | 2.31 (2) | 3.150 (4) | 172 (3) |

| C9—H9···O1ⁱⁱⁱ | 0.95 | 2.21 | 3.138 (6) | 165 |

| N30—H3ND···O10ⁱ | 0.88 | 1.94 | 2.81 (5) | 167 |

| N30—H3NC···N40ⁱⁱ | 0.88 | 2.10 | 2.87 (3) | 145 |

| C90—H90···O10ⁱⁱⁱ | 0.95 | 2.31 | 3.17 (4) | 151 |

Symmetry codes: (i) x+1, y+1, z+2; (ii) x-1, y, z; (iii) x-1/2, y+3/2, z-1/2

Experimental Protocols

The determination of the this compound crystal structure involved the following key experimental stages.

The synthesis of this compound was achieved through a multi-step reaction, with the final product being a white solid sulfoxide (B87167) (Yield: 80%).[2][6] X-ray quality single crystals were subsequently obtained from a methanol (B129727) solution by the slow evaporation method at ambient temperature.[1][2][6]

A suitable crystal of this compound was mounted on the tip of a fine glass fiber using polyisobutene oil.[6] The crystal was then placed in a liquid-nitrogen-based cryostat and cooled to 90 K for data collection.[6] X-ray diffraction data were collected using a diffractometer with monochromatic X-rays.[10] The crystal was rotated during data collection to measure the angles and intensities of a comprehensive set of reflections.[10]

The collected diffraction data was processed to solve and refine the crystal structure. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in difference maps and refined using a riding model.[1][2] A key aspect of the refinement was modeling the whole-molecule configurational disorder, which arises from the superposition of the two enantiomers of this compound.[1][2][7][8]

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis of this compound and the logical relationship of its mechanism of action.

Caption: Experimental workflow for the crystal structure determination of this compound.

Caption: Simplified mechanism of action of this compound.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. apps.who.int [apps.who.int]

- 4. researchgate.net [researchgate.net]

- 5. This compound (Ref: RPA 107382) [sitem.herts.ac.uk]

- 6. Crystal structure of the insecticide this compound (C13H9Cl2F3N4OS): a case study of whole-molecule configurational disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of the insecticide this compound (C13H9Cl2F3N4OS): a case study of whole-mol-ecule configurational disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Quantification of Ethiprole in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of the phenylpyrazole insecticide, Ethiprole, in various environmental matrices. The protocols outlined below utilize modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), ensuring high sensitivity and selectivity.

Introduction to this compound and its Environmental Significance

This compound is a broad-spectrum insecticide that functions as a gamma-aminobutyric acid (GABA)-gated chloride channel blocker, disrupting the central nervous system of insects.[1][2] Its use in agriculture to control a variety of pests can lead to its presence in soil, water, and plant materials.[3][4] Due to its potential environmental impact, sensitive and reliable analytical methods are crucial for monitoring its residues in different environmental compartments.

Mechanism of Action: GABA Receptor Antagonism

This compound's insecticidal activity stems from its ability to non-competitively block the GABA-gated chloride ion channels in the insect's neurons.[1][2] GABA is the principal inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. This compound binds to a site within the chloride channel, effectively blocking the influx of chloride ions. This antagonism of the GABA receptor leads to hyperexcitation of the central nervous system, convulsions, and eventual death of the insect.

Caption: Signaling pathway of this compound's mode of action as a GABA receptor antagonist.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described in the subsequent protocols.

Table 1: Performance Data for this compound Quantification in Water Samples

| Parameter | QuEChERS - LC-MS/MS | Solid-Phase Extraction (SPE) - GC-MS |

| Limit of Detection (LOD) | 0.02 - 3.0 µg/L | ~0.01 mg/L[4] |

| Limit of Quantification (LOQ) | 0.1 - 9.9 µg/L | Not Specified |

| Recovery | >93.9%[5] | 72.8% - 103.6%[4] |

| Relative Standard Deviation (RSD) | <15% | 1.3% - 12.5%[4] |

Table 2: Performance Data for this compound Quantification in Soil Samples

| Parameter | QuEChERS - LC-MS/MS | Accelerated Solvent Extraction (ASE) - GC-ECD |

| Limit of Detection (LOD) | Not Specified | 0.01 mg/kg[4] |

| Limit of Quantification (LOQ) | Not Specified | Not Specified |

| Recovery | 75% - 95% | 72.8% - 103.6%[4] |

| Relative Standard Deviation (RSD) | <20% | 1.3% - 12.5%[4] |

Table 3: Performance Data for this compound Quantification in Rice Samples

| Parameter | SPE - HPLC-MS/MS (Enantiomers) |

| Limit of Detection (LOD) | Not Specified |

| Limit of Quantification (LOQ) | 0.003 mg/kg[6] |

| Recovery | 87.4% - 97.8%[6] |

| Relative Standard Deviation (RSD) | 3.1% - 9.3%[6] |

Experimental Protocols

Protocol 1: QuEChERS Method for Water and Soil Samples followed by LC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from various matrices.[7]

Caption: Experimental workflow for the QuEChERS method.

1. Sample Preparation:

-

Soil: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of deionized water, vortex, and allow to hydrate (B1144303) for 30 minutes.[8][9]

-

Water: Place 10 mL of the water sample into a 50 mL centrifuge tube.[10]

2. Extraction:

-

Add 10 mL of acetonitrile (B52724) to the centrifuge tube.[8][9]

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[5]

-

Immediately cap and shake vigorously for 1 minute.[8]

-

Centrifuge at ≥3000 rcf for 5 minutes.[8]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-